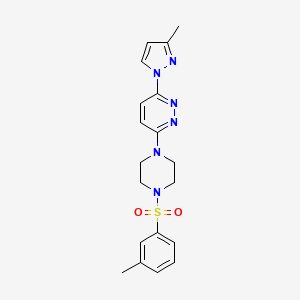

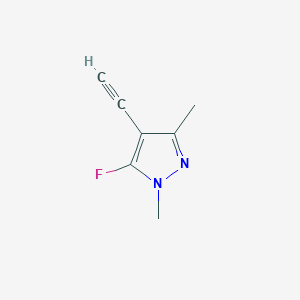

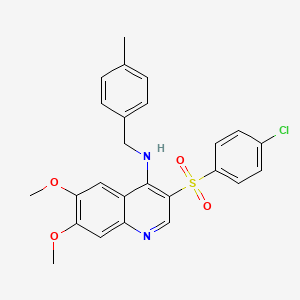

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine involves multiple steps, including the conjugation of secondary amines with chloro-substituted pyridazine derivatives. For instance, the synthesis process of triazolo-pyridazine-6-yl-substituted piperazines, which share structural similarities, involves a two-step synthesis process starting from dichloropyridazine and subsequent conjugation with secondary amines (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Structure Analysis

The molecular structure analysis of such compounds typically involves advanced techniques like X-ray crystallography or NMR spectroscopy, although specific studies on this compound were not directly found. These methods allow for detailed insights into the arrangement of atoms within the molecule, enabling the understanding of its chemical behavior and reactivity.

Chemical Reactions and Properties

Chemical reactions involving pyridazine derivatives often include reactions with hydrazides, carbon disulfide, and acylating agents to produce a variety of functionalized compounds. For example, reactions of pyridazino derivatives with carbon disulfide and potassium hydroxide lead to 1,3,4-oxadiazole derivatives, highlighting the reactivity of the pyridazine ring system (El-Mariah, Hosny, & Deeb, 2006).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

Compounds bearing benzenesulphonamide moiety incorporated with pyrazole analogues have demonstrated broad-spectrum antimicrobial activity comparable to ciprofloxacin and amphotericin B. Furthermore, these derivatives showed potent dihydrofolate reductase (DHFR) inhibition activity, suggesting their potential as antimicrobial agents (Othman et al., 2020).

Synthesis and Biological Activity

The synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives containing benzofuran moiety has been reported. These compounds have potential applications in the development of novel pharmaceuticals due to their unique structural features (Abdelhamid et al., 2012).

Anti-Diabetic Drug Development

Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These compounds are being developed as anti-diabetic medications, demonstrating the importance of such heterocyclic compounds in therapeutic areas beyond antimicrobial activity (Bindu et al., 2019).

Antioxidant Agents

Fused pyrazole derivatives bearing the indole moiety have been synthesized and evaluated as antioxidant agents. The presence of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine structures in these compounds indicates their potential in combating oxidative stress (El‐Mekabaty et al., 2016).

Pharmacological Activity

The presence of pyrazine ring in various clinically used drugs exhibits its importance in drug design, showing various therapeutic applications. Pyrazine derivatives have been disclosed for their therapeutic applications, underlying the critical role of heterocyclic compounds like 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine in medicinal chemistry (Miniyar et al., 2013).

Propiedades

IUPAC Name |

3-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-15-4-3-5-17(14-15)28(26,27)24-12-10-23(11-13-24)18-6-7-19(21-20-18)25-9-8-16(2)22-25/h3-9,14H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVOFSNPAMZWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

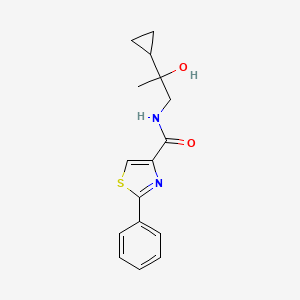

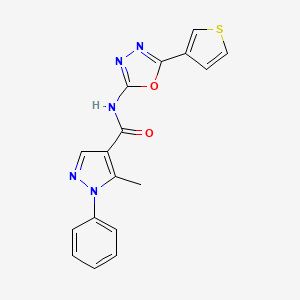

![N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2494450.png)

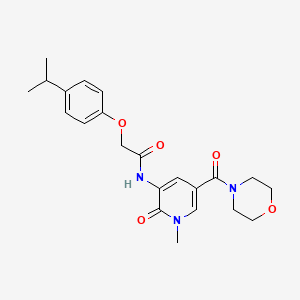

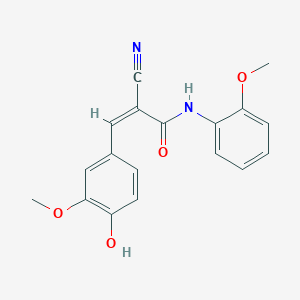

![3-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2494458.png)

![N-Cyclopropyl-N-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2494461.png)

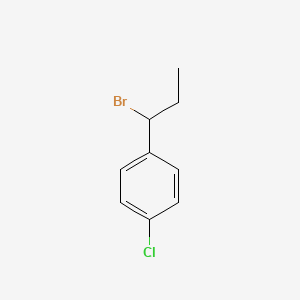

![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)